

3,5-Dimethylphenylboronic acid CAS number and properties

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Compound of Interest

Compound Name: 3,5-Dimethylphenylboronic acid

Cat. No.: B071237

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An In-Depth Technical Guide to **3,5-Dimethylphenylboronic Acid** for Researchers and Drug Development Professionals

Introduction

3,5-Dimethylphenylboronic acid, a member of the arylboronic acid family, is a versatile and valuable reagent in modern organic synthesis. It serves as a key building block for the formation of carbon-carbon bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of the two methyl groups on the phenyl ring can influence the steric and electronic properties of the resulting products, making it a deliberate choice for chemists designing molecules with specific functionalities.[2] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physical and chemical properties of **3,5-Dimethylphenylboronic acid** are summarized in the table below. The compound typically appears as an off-white to light yellow crystalline powder.[1][2] It is sparingly soluble in water but shows good solubility in solvents like methanol.[3]

Property	Value
CAS Number	172975-69-8[3][4][5][6][7]
IUPAC Name	(3,5-dimethylphenyl)boronic acid[5]
Molecular Formula	C ₈ H ₁₁ BO ₂ [4][5]
Molecular Weight	149.98 g/mol [4][6][8]
Melting Point	237 °C[3] to 261-265 °C[9][10]
Appearance	White to off-white or light yellow crystalline powder[1][2][3]
Solubility	Slightly soluble in water, soluble in methanol[3]
pKa (Predicted)	8.72 ± 0.10[11]

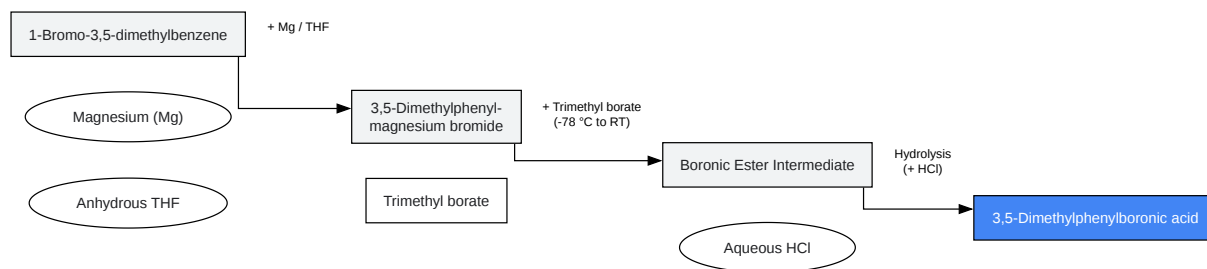
Spectroscopic Data

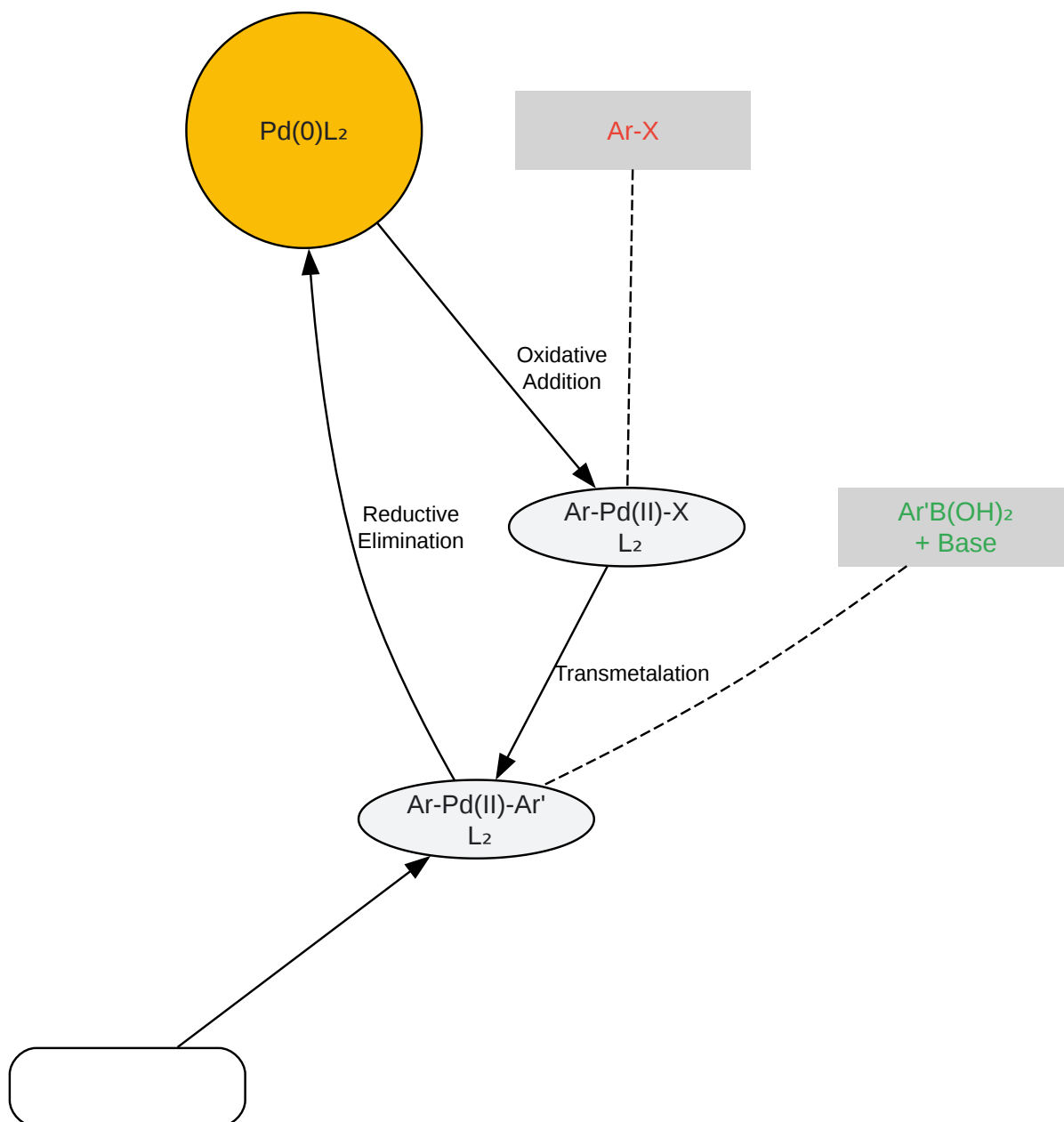
Spectroscopic analysis is crucial for the identification and characterization of **3,5-Dimethylphenylboronic acid**. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

Spectrum	Data
¹ H NMR (DMSO-d ₆)	δ 7.38 (s, 2H), 7.00 (s, 1H), 3.44 (very br. s, 2H), 2.24 (s, 6H)[4]
¹³ C NMR (CDCl ₃ , 101 MHz)	δ = 155.0, 139.5, 122.6 (2C), 113.1 (2C), 21.1 (2C)[6]
Infrared (IR)	Characteristic peaks for O-H stretching of the boronic acid group, C-H stretching of the aromatic ring and methyl groups, and B-O stretching.

Synthesis of 3,5-Dimethylphenylboronic Acid

A common and effective method for the synthesis of **3,5-Dimethylphenylboronic acid** involves the reaction of a Grignard reagent, formed from 1-bromo-3,5-dimethylbenzene, with a borate ester, followed by acidic hydrolysis.





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